1-(1-Bromopropyl)-3-chlorobenzene
Description
Significance of Halogenated Aromatic and Benzylic Systems in Contemporary Organic Synthesis
Halogenated aromatic and benzylic systems are of paramount importance in the synthesis of a vast number of organic molecules, including pharmaceuticals, agrochemicals, and materials. chemicalbook.comchemicalbook.com The carbon-halogen bond, depending on the specific halogen and the molecular framework, can be readily converted into other functional groups through various reactions such as nucleophilic substitution, elimination, and organometallic coupling reactions. nih.gov
Benzylic halides, in particular, exhibit enhanced reactivity in substitution reactions due to the stabilization of the resulting carbocation or radical intermediate by the adjacent aromatic ring. nih.govyoutube.comchegg.com This heightened reactivity makes them valuable precursors for the introduction of a wide range of functionalities at the benzylic position.
Overview of Dihaloarylalkanes as Multifunctional Synthetic Intermediates
Dihaloarylalkanes, which feature two halogen atoms on an alkyl-substituted aromatic ring, represent a class of highly versatile synthetic intermediates. The differential reactivity of the halogen atoms, often a result of their position on the aromatic ring versus the alkyl side chain, allows for selective chemical manipulation. This enables the sequential introduction of different substituents, providing a strategic advantage in the construction of complex target molecules.
Structural and Reactivity Considerations for 1-(1-Bromopropyl)-3-chlorobenzene
This compound is a dihaloarylalkane with the chemical formula C₉H₁₀BrCl. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom at the meta-position and a 1-bromopropyl group. The key structural features that dictate its reactivity are the stable chloro-substituted aromatic ring and the reactive benzylic bromide on the propyl side chain. The chlorine atom on the aromatic ring is relatively unreactive towards nucleophilic substitution under normal conditions. In contrast, the bromine atom is at a benzylic position, which makes it a good leaving group and susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. nih.govchegg.com
The electronic effect of the meta-chloro substituent is primarily inductive electron withdrawal, which can influence the reactivity of the benzylic position. This combination of a stable aryl halide and a reactive benzyl (B1604629) halide within the same molecule makes this compound a potentially valuable intermediate for the synthesis of a variety of more complex molecules.
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 1-(3-Bromopropyl)-4-chlorobenzene nih.gov | (1-Bromo-3-chloropropyl)benzene nih.gov | 1-Bromo-3-chlorobenzene (B44181) chadsprep.combldpharm.com |
| Molecular Formula | C₉H₁₀BrCl | C₉H₁₀BrCl | C₉H₁₀BrCl | C₆H₄BrCl |
| Molecular Weight | 233.53 g/mol | 233.53 g/mol | 233.53 g/mol | 191.45 g/mol |
| CAS Number | Not available | 64473-35-4 | 21763-00-8 | 108-37-2 |
| Boiling Point | Not available | Not available | Not available | 196 °C |
| Density | Not available | Not available | Not available | 1.63 g/mL at 25 °C |
| Refractive Index | Not available | Not available | Not available | n20/D 1.576 |
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrCl |
|---|---|
Molecular Weight |
233.53 g/mol |
IUPAC Name |
1-(1-bromopropyl)-3-chlorobenzene |
InChI |
InChI=1S/C9H10BrCl/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3 |
InChI Key |
CNPHHKAZQXWBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)Br |
Origin of Product |
United States |
Stereochemical Aspects and Asymmetric Synthesis of 1 1 Bromopropyl 3 Chlorobenzene
Origin and Implications of Chirality at the 1-Position of the Propyl Chain
The concept of chirality is central to the stereochemistry of 1-(1-Bromopropyl)-3-chlorobenzene. A molecule is chiral if its mirror image is non-superimposable upon the original. wikipedia.orglibretexts.org The origin of chirality in this compound lies at the first carbon atom of the propyl chain, the carbon atom bonded to both the 3-chlorophenyl ring and the bromine atom.
This specific carbon is a stereogenic center because it is bonded to four different groups:
A hydrogen atom (H)
A bromine atom (Br)
An ethyl group (-CH₂CH₃)
A 3-chlorophenyl group (-C₆H₄Cl)
Due to this arrangement, the molecule can exist as a pair of enantiomers, which are mirror-image isomers. wikipedia.orglumenlearning.com These enantiomers are designated as (R)-1-(1-Bromopropyl)-3-chlorobenzene and (S)-1-(1-Bromopropyl)-3-chlorobenzene based on the Cahn-Ingold-Prelog priority rules. Enantiomers share identical physical properties such as boiling point, density, and solubility in achiral solvents. lumenlearning.com However, they exhibit distinct behavior when interacting with other chiral entities, a critical consideration in biochemistry and pharmacology, where biological systems like enzymes and receptors are inherently chiral. wikipedia.org Consequently, the two enantiomers of a chiral pharmaceutical compound can display significantly different biological activities and metabolic profiles.
Enantioselective Synthesis Strategies for this compound
Creating a single enantiomer of a chiral compound requires enantioselective synthesis, a field focused on biasing a chemical reaction to produce one enantiomer in excess over the other. Synthesizing this compound from achiral precursors without stereochemical control results in a racemic mixture, an equal 50:50 mix of the (R) and (S) enantiomers. libretexts.org The following sections detail advanced strategies to achieve enantioselectivity.
One of the classical and powerful strategies in asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the key stereocenter-forming step, the auxiliary is removed, yielding the desired enantiomerically enriched product. wikipedia.org
For the synthesis of this compound, a chiral auxiliary could be employed in several ways. For example, a well-established auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be acylated to form a chiral amide or imide. wikipedia.orgusm.edu The α-proton of the propionyl group can then be removed by a base to form a chiral enolate. This enolate's facial reactivity is sterically biased by the auxiliary. Subsequent reaction with an electrophilic brominating agent would introduce the bromine atom diastereoselectively. The final step would involve the reductive removal of the auxiliary to furnish the chiral 1-bromo-1-carboxypropane derivative, which can then be converted to the target compound.
Alternatively, an asymmetric alkylation could be performed. The chiral enolate derived from an auxiliary attached to an acetate (B1210297) group could be alkylated with 3-chlorobenzyl bromide. This approach, however, would yield a different substitution pattern. A more relevant approach would involve the diastereoselective addition of a 3-chlorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) to a chiral N-propanal imine derived from a chiral amine.
Table 1: Overview of Chiral Auxiliary-Mediated Synthesis
| Step | Description | Key Reagents/Components | Stereochemical Control |
|---|---|---|---|
| 1. Attachment | The achiral substrate (e.g., propionic acid) is covalently bonded to the chiral auxiliary. | Chiral auxiliary (e.g., Evans oxazolidinone), propionyl chloride. | Forms a chiral starting material. |
| 2. Stereoselective Reaction | The substrate-auxiliary complex undergoes a reaction (e.g., enolate bromination). | Base (e.g., LDA), Brominating agent (e.g., NBS). | The auxiliary sterically blocks one face of the enolate, directing the electrophile to the opposite face. |
| 3. Removal | The chiral auxiliary is cleaved from the product to yield the enantiomerically enriched compound. | Cleavage reagent (e.g., LiBH₄). | Releases the chiral product and allows for recovery of the auxiliary. wikipedia.org |
Modern synthetic chemistry increasingly relies on catalytic methods to achieve enantioselectivity, offering greater efficiency and atom economy compared to stoichiometric chiral auxiliaries. nih.govnih.gov
Photoredox/Nickel Dual Catalysis: A cutting-edge technique for the functionalization of C(sp³)–H bonds is the merger of photoredox and nickel catalysis. rsc.orgbohrium.com This dual catalytic system can activate relatively inert benzylic C–H bonds under mild conditions. rsc.org In a potential synthesis of this compound, this method could be applied to 3-propylchlorobenzene.
The general mechanism proceeds as follows:
A photocatalyst (e.g., an iridium or ruthenium complex), upon absorbing visible light, becomes excited.
The excited photocatalyst initiates a single-electron transfer (SET) process, ultimately leading to the abstraction of a hydrogen atom from the benzylic position of 3-propylchlorobenzene to form a benzylic radical. rsc.org
Concurrently, a chiral nickel complex, formed from a nickel precursor and a chiral ligand (e.g., a chiral biimidazoline or diamine), captures this radical.
This chiral nickel intermediate can then react with a bromine source or undergo a cross-coupling reaction, followed by reductive elimination to yield the enantiomerically enriched (R)- or (S)-1-(1-Bromopropyl)-3-chlorobenzene. bohrium.comnih.gov
This approach is powerful for its ability to directly convert a C-H bond into a C-Br bond with high stereocontrol, dictated by the chiral ligand. acs.orgacs.org
Chiral Brønsted Acid Catalysis: Chiral Brønsted acids, such as derivatives of phosphoric acid (e.g., BINOL-derived phosphoric acids or N-triflyl phosphoramides), are potent catalysts for a wide array of asymmetric transformations. acs.orgresearchgate.net These catalysts function by activating substrates through protonation or by organizing transition states via hydrogen bonding.
A potential application for synthesizing the target molecule could involve the asymmetric protonation of a silyl (B83357) enol ether derived from 1-(3-chlorophenyl)propan-1-one to create a chiral ketone, which could then be converted to the bromide. acs.org Alternatively, a chiral Brønsted acid could catalyze the enantioselective addition of a bromide source to an intermediate derived from 3-chlorostyrene. The chiral acid catalyst creates a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. capes.gov.br
Biocatalysis utilizes enzymes to perform chemical transformations with often unparalleled chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. nih.govrsc.org While specific enzymes for the direct asymmetric bromination of this compound may not be readily available, several biocatalytic approaches could be envisioned.
Engineered Halogenases: Flavin-dependent halogenase enzymes are known to catalyze the regioselective halogenation of aromatic compounds. nih.govrsc.org Through protein engineering and directed evolution, it might be possible to create a halogenase variant capable of stereoselectively brominating the benzylic position of 3-propylchlorobenzene. nih.gov
Kinetic Resolution: An alternative biocatalytic strategy is enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, a racemic mixture of this compound could be treated with a dehalogenase enzyme that selectively converts one enantiomer (e.g., the R-enantiomer) into the corresponding alcohol, (R)-1-(3-chlorophenyl)propan-1-ol. The unreacted (S)-1-(1-Bromopropyl)-3-chlorobenzene could then be separated from the alcohol product.
Diastereoselective Synthesis Methods
Diastereoselective synthesis methods are relevant when a molecule has two or more stereocenters. In such cases, the goal is to control the relative configuration between these centers, forming one diastereomer in preference to others. libretexts.org Since this compound possesses only a single chiral center, diastereoselective methods apply only when a pre-existing stereocenter in the starting material influences the creation of the new benzylic stereocenter.
For example, one could envision a reaction where a chiral aldehyde, such as (R)-2-bromopropanal, is reacted with a 3-chlorophenyl Grignard reagent. The addition to the carbonyl group creates a new stereocenter. The existing chiral center at C2 would direct the incoming nucleophile to one face of the carbonyl, resulting in a mixture of diastereomeric alcohols, ideally with one diastereomer (e.g., the (1R, 2R)- or (1S, 2R)-product) predominating. This diastereomeric alcohol mixture could then be separated, and the desired diastereomer carried forward.
Methods for Chiral Resolution of Racemic this compound
When an enantioselective synthesis is not feasible or efficient, a racemic mixture can be synthesized and then separated into its constituent enantiomers. This separation process is known as chiral resolution. libretexts.orglibretexts.org
Classical Resolution via Diastereomeric Salts: This traditional method involves reacting the racemic mixture with an enantiomerically pure resolving agent, typically a chiral acid or base. libretexts.orglibretexts.org While the benzylic bromide itself is not suitable for salt formation, a common strategy is to resolve a precursor like the corresponding alcohol, 1-(3-chlorophenyl)propan-1-ol. The racemic alcohol can be reacted with a chiral acid (e.g., (R)-mandelic acid or (+)-tartaric acid) to form a mixture of two diastereomeric ester salts. libretexts.org Because diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the pure diastereomeric esters are hydrolyzed to yield the individual enantiomers of the alcohol, which can then be converted to the corresponding chiral bromide (e.g., via reaction with PBr₃ or HBr) with retention or inversion of configuration depending on the reaction mechanism.
Chromatographic Resolution: A more modern and widely applicable method for separating enantiomers is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). uhplcs.comnih.gov This technique uses a chiral stationary phase (CSP), which is a solid support coated or bonded with a chiral molecule (e.g., polysaccharides like cellulose (B213188) or amylose, or cyclodextrins). sigmaaldrich.comsigmaaldrich.com
As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. This differential interaction leads to different retention times, allowing one enantiomer to elute from the column before the other, thus achieving separation. uhplcs.com Chiral chromatography is a powerful analytical tool for determining enantiomeric purity and can be scaled up for preparative separations to isolate multigram or even kilogram quantities of pure enantiomers. nih.govchiraltech.com
Table 2: Comparison of Chiral Resolution Methods
| Method | Principle | Typical Reagents/Materials | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Resolution | Formation of separable diastereomeric salts from a racemic mixture and a chiral resolving agent. libretexts.org | Chiral acids (tartaric, mandelic) or bases (brucine, quinine) for resolving precursor alcohols/amines. libretexts.org | Cost-effective for large scales; well-established technique. | Trial-and-error process to find a suitable resolving agent and crystallization conditions; theoretical max yield is 50% for one enantiomer without a racemization step. |
| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. uhplcs.com | Chiral columns (e.g., polysaccharide-based, cyclodextrin-based). nih.govsigmaaldrich.com | Broad applicability; high separation efficiency; can be used for both analytical and preparative scales. nih.gov | Higher cost of chiral columns and solvents; requires specialized equipment. |
Mechanistic Investigations of Reactions Involving 1 1 Bromopropyl 3 Chlorobenzene
Reactivity Profile of the Benzylic Bromide Moiety
The carbon atom attached to both the benzene (B151609) ring and the bromine atom is a benzylic carbon. This position is special because it can stabilize intermediates, such as carbocations and radicals, through resonance with the adjacent aromatic ring. This stabilization significantly influences the reaction pathways available to the 1-bromopropyl group.
The benzylic bromide in 1-(1-bromopropyl)-3-chlorobenzene is susceptible to nucleophilic substitution, where a nucleophile replaces the bromide ion. This substitution can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway and the bimolecular S(_N)2 pathway. nih.govyoutube.com
The S(_N)1 reaction is a two-step process. In the first, rate-determining step, the carbon-bromine bond breaks to form a secondary benzylic carbocation and a bromide ion. This carbocation is stabilized by both the inductive effect of the ethyl group and, more significantly, by resonance with the benzene ring, which delocalizes the positive charge. The presence of the chloro substituent on the benzene ring, being electron-withdrawing, slightly destabilizes this carbocation. In the second step, a nucleophile attacks the planar carbocation, which can occur from either face, leading to a racemic or near-racemic mixture of products if the carbon were chiral and the starting material was enantiomerically pure. researchgate.netmasterorganicchemistry.com
The S(_N)2 reaction , in contrast, is a one-step, concerted process. The nucleophile attacks the benzylic carbon from the side opposite to the bromine atom (backside attack). This leads to an inversion of stereochemistry at the reaction center. The rate of the S(_N)2 reaction is sensitive to steric hindrance around the electrophilic carbon. masterorganicchemistry.com
The competition between S(_N)1 and S(_N)2 pathways for this compound is influenced by several factors, as outlined in the table below.
| Factor | Favors S(_N)1 Pathway | Favors S(_N)2 Pathway | Rationale for this compound |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The substrate is a secondary benzylic halide, which can undergo both S(_N)1 and S(_N)2 reactions. The benzylic position enhances the rate of both pathways compared to a simple secondary alkyl halide. masterorganicchemistry.comquora.com |
| Nucleophile | Weak nucleophiles (e.g., H(_2)O, ROH) | Strong nucleophiles (e.g., I, RS, N(_3)) | The choice of nucleophile is a critical determinant of the reaction mechanism. libretexts.org |
| Solvent | Polar protic solvents (e.g., ethanol, water) | Polar aprotic solvents (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate of the S(_N)1 pathway, while polar aprotic solvents favor the S(_N)2 pathway by solvating the cation of the nucleophilic salt without strongly solvating the anion. researchgate.net |
| Leaving Group | Good leaving group | Good leaving group | Bromide is a good leaving group, which is a prerequisite for both S(_N)1 and S(_N)2 reactions. |
In the presence of a base, this compound can undergo elimination reactions to form an alkene, 1-(3-chlorophenyl)prop-1-ene. Similar to substitution reactions, elimination can also proceed through unimolecular (E1) and bimolecular (E2) pathways. masterorganicchemistry.comnih.gov
The E1 reaction is a two-step process that shares the same carbocation intermediate as the S(_N)1 reaction. After the formation of the benzylic carbocation, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. E1 reactions often compete with S(_N)1 reactions and are favored by high temperatures. libretexts.orgyoutube.com
The E2 reaction is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the benzylic carbon, while simultaneously, the bromide ion departs. This reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. pku.edu.cn
The regioselectivity of elimination reactions involving this compound is predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. In this case, elimination would lead to the formation of 1-(3-chlorophenyl)prop-1-ene, which is conjugated with the benzene ring, providing extra stability. libretexts.org
| Factor | Favors E1 Pathway | Favors E2 Pathway | Rationale for this compound |
| Substrate | Tertiary > Secondary > Primary | Tertiary > Secondary > Primary | As a secondary halide, it can undergo both E1 and E2 reactions. libretexts.org |
| Base | Weak bases (e.g., H(_2)O, ROH) | Strong, bulky bases (e.g., KOC(CH(_3))(_3)) | The strength and steric bulk of the base are key in determining the pathway. Strong bases favor E2, while bulky bases can also influence regioselectivity. nih.gov |
| Solvent | Polar protic solvents | Aprotic solvents | Similar to substitution reactions, polar protic solvents favor the carbocation intermediate of the E1 pathway. pku.edu.cn |
| Temperature | High temperatures | High temperatures | Both elimination pathways are favored by heat. nih.gov |
The benzylic C-H bond in the precursor to this compound, which is 1-chloro-3-propylbenzene, is relatively weak due to the stability of the resulting benzylic radical. This makes it susceptible to radical halogenation. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxides) is a highly selective method for brominating the benzylic position. wikipedia.orgmsu.edu
The selectivity of radical bromination is significantly higher than chlorination. Bromine radicals are less reactive and therefore more selective, preferentially abstracting the most stable hydrogen atom to form the most stable radical. In the case of 1-chloro-3-propylbenzene, the benzylic hydrogen is the most reactive, leading to the formation of a secondary benzylic radical stabilized by resonance. This high selectivity ensures that bromination occurs almost exclusively at the benzylic position. masterorganicchemistry.comyoutube.comyoutube.comchemistrysteps.com
| Halogen | Relative Reactivity (Tertiary:Secondary:Primary C-H) | Selectivity |
| Chlorine | 5.1 : 4.5 : 1 | Low |
| Bromine | 1600 : 82 : 1 | High |
This data illustrates the high selectivity of bromine in radical halogenation reactions.
Reactivity Profile of the Aryl Chloride Moiety
The chlorine atom directly attached to the benzene ring is generally unreactive towards nucleophilic substitution under normal laboratory conditions due to the strength of the C-Cl bond, which has partial double bond character from resonance, and the repulsion between the electron-rich ring and incoming nucleophiles. libretexts.orgmsu.edu
For nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically ortho and/or para to the leaving group. The propyl group is weakly electron-donating, and the chloro group is weakly deactivating, so this compound is not highly activated for S(_N)Ar reactions. However, under forcing conditions (high temperature and pressure), these reactions can proceed. libretexts.orgwikipedia.org
The primary mechanism for S(_N)Ar is the addition-elimination mechanism . A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring. In the second step, the chloride ion is expelled, and the aromaticity of the ring is restored. The presence of the electron-withdrawing chloro group offers some stabilization to the intermediate, but it is not as effective as a nitro group. scielo.br
Under very strong basic conditions (e.g., sodium amide in liquid ammonia), an elimination-addition (benzyne) mechanism can occur. In this pathway, a proton is first removed from a position ortho to the chlorine by a strong base. This is followed by the elimination of the chloride ion to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation to give the product. This mechanism can lead to a mixture of isomers. libretexts.orgmsu.edu
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring, the chloro and propyl groups, influence the rate and regioselectivity of the reaction.
When both an activating and a deactivating group are present, the activating group generally controls the position of the incoming electrophile. Therefore, in electrophilic substitution reactions of this compound, the incoming electrophile would be directed to the positions ortho and para to the propyl group. However, the position between the two substituents (position 2) is sterically hindered. Thus, substitution is most likely to occur at position 4 (para to the propyl group and ortho to the chloro group) and position 6 (ortho to the propyl group). libretexts.org
Chemoselectivity and Regioselectivity in Reactions Involving Both Halogen Sites
The structure of this compound presents two distinct halogen-carbon bonds: a bromine atom attached to a secondary benzylic carbon and a chlorine atom bonded directly to the aromatic ring. This structural difference is the primary determinant of the chemoselectivity and regioselectivity observed in its reactions. The benzylic halide is significantly more reactive towards nucleophilic substitution and organometallic reagent formation than the aryl halide. gla.ac.ukquora.comquora.com
The enhanced reactivity of the benzylic bromide is attributed to the sp3 hybridization of the carbon atom and the ability of the adjacent benzene ring to stabilize intermediates. quora.com In nucleophilic substitution reactions, the transition states for both SN1 and SN2 pathways are stabilized by resonance, which delocalizes charge. gla.ac.ukyoutube.com An SN1 reaction proceeds through a secondary benzylic carbocation, which is highly stabilized by the delocalization of the positive charge into the phenyl ring. stackexchange.com Similarly, the transition state of an SN2 reaction is stabilized by the overlap of the p-orbitals of the aromatic ring with the developing p-orbital on the benzylic carbon. youtube.com
Conversely, the aryl chloride is comparatively unreactive. The carbon-chlorine bond exhibits partial double bond character due to resonance between the lone pairs on the chlorine atom and the pi system of the benzene ring. quora.com This strengthens the bond. Furthermore, the carbon atom is sp2 hybridized, and the phenyl ring sterically hinders backside attack required for an SN2 reaction. quora.com SN1-type reactions are also highly unfavorable as they would require the formation of a very unstable phenyl cation. stackexchange.com
A prime example of this reactivity difference is in the formation of Grignard reagents. When this compound is treated with magnesium, the reaction occurs selectively at the carbon-bromine bond. This is because the carbon-bromine bond is inherently weaker and more labile than the carbon-chlorine bond. walisongo.ac.id
Table 1: Comparison of Typical Bond Dissociation Energies (BDE)
| Bond | BDE (kJ/mol) | Reactivity Context |
|---|---|---|
| C(benzylic)-Br | ~285 | The weaker bond, site of preferential reaction. quora.com |
This pronounced difference in bond energy and reactivity means that nucleophilic attacks or insertions of metals will be highly regioselective, targeting the bromopropyl group while leaving the chlorobenzene (B131634) moiety intact.
Table 2: Predicted Regioselectivity in Common Reactions
| Reagent/Condition | Reactive Site | Expected Product Type | Rationale |
|---|---|---|---|
| Mg in ether | C(benzylic)-Br | Grignard Reagent: (3-chlorophenyl)(propyl)magnesium bromide | Selective insertion into the weaker, more labile C-Br bond. walisongo.ac.id |
| Strong Nucleophile (e.g., CN⁻, RS⁻) | C(benzylic)-Br | Substituted Product (via SN2) | Benzylic position is activated for SN2 attack; aryl halide is inert. gla.ac.uklibretexts.org |
| Weak Nucleophile/Protic Solvent (e.g., CH₃OH) | C(benzylic)-Br | Substituted Product (via SN1) | Benzylic position forms a resonance-stabilized carbocation. stackexchange.comyoutube.com |
Reaction Kinetics and Thermodynamics of Key Transformations
The kinetics and thermodynamics of reactions involving this compound are dominated by the properties of the benzylic bromide functional group.
Reaction Kinetics The rate of substitution at the benzylic position can be rapid, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions. youtube.comyoutube.com
SN1 Kinetics: In the presence of a weak nucleophile and a polar, protic solvent, the reaction likely follows an SN1 pathway. The rate-determining step is the unimolecular dissociation of the bromide ion to form a resonance-stabilized secondary benzylic carbocation. stackexchange.com The rate law for this process would be first-order, dependent only on the concentration of this compound. The stability of this carbocation intermediate significantly lowers the activation energy for the reaction. gla.ac.uk
SN2 Kinetics: With a strong, non-bulky nucleophile in a polar aprotic solvent, an SN2 mechanism is favored. youtube.com The reaction is bimolecular, and the rate depends on the concentrations of both the substrate and the nucleophile. The adjacent phenyl group stabilizes the transition state through p-orbital overlap, accelerating the reaction rate, often making it faster than substitution on a typical secondary alkyl halide. youtube.com
In contrast, the kinetics of any substitution at the aryl chloride position under typical nucleophilic substitution conditions are exceedingly slow to the point of being non-existent. quora.com The high bond dissociation energy and electronic repulsion from the pi system result in a very high activation energy barrier for nucleophilic attack. quora.com
Table 3: Factors Influencing Kinetic Pathway at the Benzylic Site
| Factor | Favors SN1 | Favors SN2 |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) libretexts.org |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |
| Reaction Rate Dependency | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Intermediate/Transition State | Resonance-stabilized carbocation stackexchange.com | Resonance-stabilized transition state youtube.com |
For instance, in a Grignard reaction, the formation of the organomagnesium compound at the benzylic position is the thermodynamically stable outcome. Any hypothetical reaction at the aryl chloride site would be energetically prohibitive under the same conditions. The stability of the resulting products also plays a role; however, the initial bond-breaking step is the most critical thermodynamic barrier determining the chemoselectivity of the reaction. Studies on related halobenzenes show that interactions involving bromobenzene (B47551) are stronger than those involving chlorobenzene, which can influence the thermodynamics of processes in solution. uva.es
Applications of 1 1 Bromopropyl 3 Chlorobenzene in Advanced Organic Synthesis
Utilization in Carbon-Carbon Bond Forming Reactions
The two distinct halogenated sites on 1-(1-Bromopropyl)-3-chlorobenzene are key to its utility in constructing new carbon-carbon bonds, which is a fundamental operation in organic synthesis.
Organometallic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. wikipedia.org The presence of both a reactive secondary C(sp³)-Br bond and a more robust C(sp²)-Cl bond in this compound allows for programmed, site-selective couplings. Generally, the C-Br bond undergoes oxidative addition to palladium catalysts more readily than the C-Cl bond, enabling selective functionalization at the propyl chain first.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. nih.govlibretexts.orgyoutube.com For this compound, a Suzuki-Miyaura reaction would likely occur selectively at the C-Br bond with an appropriate boronic acid or ester, leaving the C-Cl bond intact for subsequent transformations. The reaction is valued for its mild conditions and the low toxicity of boron reagents. nih.gov
Heck Reaction: The Heck reaction couples an organic halide with an alkene. organic-chemistry.orgodinity.com The compound could be coupled with various alkenes at the C-Br position. The success of such a reaction on a secondary bromide would depend on managing the common side reaction of β-hydride elimination. nih.gov
Stille Reaction: In a Stille reaction, an organotin compound is coupled with an organic electrophile. wikipedia.orgorganic-chemistry.orglibretexts.org This method is known for its tolerance of a wide array of functional groups. Selective coupling at the C-Br bond of this compound with an organostannane is feasible, with the rate of transmetalation being a key factor. psu.edu
Negishi Reaction: The Negishi reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org It is particularly effective for forming C(sp³)-C(sp²) bonds. nih.gov An organozinc reagent could be coupled at the C-Br position of the title compound. Catalysts featuring specialized ligands have been developed to suppress β-hydride elimination, which is crucial when using secondary alkyl halides. nih.gov
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While typically used for C(sp²)-C(sp) or C(sp)-C(sp) bonds, modifications have expanded its scope. researchgate.net The primary application for this compound would be the coupling of an alkyne at the C-Cl position, likely after the C-Br bond has been functionalized. organic-chemistry.org
| Reaction | Organometallic Reagent | Typical Catalyst System | Potential Selectivity/Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Selective coupling at the more reactive C(sp³)-Br bond. nih.govlibretexts.org |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(0) complex (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Alkene insertion at the C(sp³)-Br bond; requires managing β-hydride elimination. organic-chemistry.org |
| Stille Reaction | R-Sn(Alkyl)₃ | Pd(0) complex (e.g., Pd(PPh₃)₄), often with additives like CuI. organic-chemistry.org | Versatile coupling at the C(sp³)-Br bond. wikipedia.orglibretexts.org |
| Negishi Reaction | R-ZnX | Pd(0) or Ni(0) complex. wikipedia.orgorganic-chemistry.org | Efficient for C(sp³)-C(sp²) bond formation at the C-Br position. nih.gov |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), amine base. wikipedia.orglibretexts.org | Typically targets the C(sp²)-Cl bond after prior functionalization of the C-Br bond. |
Alkylation and Arylation Reactions
This compound can serve as a potent electrophile in alkylation reactions. The secondary bromide is a suitable leaving group for nucleophilic substitution (S_N2 or S_N1-type) reactions. It can be used to introduce the 1-(3-chlorophenyl)propyl moiety onto various nucleophiles such as phenoxides, amines, or stabilized carbanions. Phase-transfer catalysis (PTC) is an effective methodology for such alkylations, particularly when reacting with substrates like phenols under basic conditions, as it can enhance reaction rates and yields. phasetransfercatalysis.comresearchgate.net
Arylation of a substrate using this compound would proceed via Friedel-Crafts alkylation, where the propyl group attaches to an aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride. chemguide.co.uk Conversely, arylation of this compound is accomplished through the cross-coupling reactions discussed previously, where an aryl group from an organometallic reagent is installed at either the C-Br or C-Cl position.
Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations that occur in one pot under a single set of conditions, where each subsequent reaction is triggered by the functionality formed in the previous step. baranlab.org20.210.105 The structure of this compound is well-suited for designing such processes. For example, an initial intermolecular cross-coupling at the C-Br bond could be followed by an intramolecular cyclization involving the newly introduced group and the C-Cl bond on the aromatic ring.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. wikipedia.orgorganic-chemistry.org While specific MCRs involving this compound are not widely documented, its bifunctional nature allows for its potential inclusion as a key building block in the discovery of novel MCRs to rapidly build molecular complexity.
Role as a Precursor for Diverse Heterocyclic Compounds and Complex Molecular Architectures
Heterocyclic compounds are of immense importance in chemistry. The dual reactivity of this compound provides a strategic advantage in the synthesis of diverse heterocyclic systems. A common strategy involves nucleophilic displacement of the secondary bromide followed by a ring-closing reaction.
For instance, substitution of the bromide with a primary amine (R-NH₂) would yield a secondary amine intermediate. This intermediate could then undergo an intramolecular N-arylation, such as a Buchwald-Hartwig amination, at the C-Cl position to construct nitrogen-containing heterocycles like tetrahydroquinolines or related fused-ring systems. Similarly, reaction with a thiol or alcohol followed by intramolecular cyclization could lead to sulfur- or oxygen-containing heterocycles. This sequential, site-selective approach allows for the controlled assembly of complex molecular frameworks from a relatively simple starting material.
| Initial Nucleophile | Intermediate Functional Group | Cyclization Strategy | Resulting Heterocyclic Core |
|---|---|---|---|
| Ammonia (or primary amine) | Secondary Amine | Intramolecular N-Arylation (e.g., Buchwald-Hartwig) | Substituted Tetrahydroquinoline |
| Hydrazine | Substituted Hydrazine | Intramolecular N-Arylation | Substituted Cinnoline or Phthalazine derivative |
| Sodium hydrosulfide | Thiol | Intramolecular S-Arylation | Substituted Thiochromane |
| Hydroxide (or alkoxide) | Alcohol | Intramolecular O-Arylation (e.g., Ullmann condensation) | Substituted Chromane |
Strategic Use in the Synthesis of Biologically Active Compounds
The 1-arylpropyl structural motif is present in numerous molecules of biological interest. This compound serves as an excellent starting material for synthesizing libraries of compounds for screening purposes. Its utility lies in the ability to systematically and independently modify two key positions of the molecule.
The propyl side chain can be elaborated through substitution of the bromide or via cross-coupling reactions. The aromatic ring can be functionalized at the chlorine position, also through various cross-coupling reactions. This allows chemists to generate a wide array of analogs from a single precursor. For example, its use as an intermediate has been noted in the synthesis of compounds investigated as modulators of biological pathways. The Negishi coupling, for instance, has been employed in the total synthesis of complex natural products like Pumiliotoxin B. wikipedia.org The synthetic flexibility offered by this compound allows it to be a valuable component in synthetic routes targeting structurally complex and biologically relevant molecules.
Computational Chemistry and Advanced Spectroscopic Characterization of 1 1 Bromopropyl 3 Chlorobenzene
Theoretical Studies on Reaction Mechanisms and Selectivity
Theoretical studies are indispensable for understanding the intricacies of chemical reactions, offering insights into reaction pathways and selectivity that are often difficult to probe experimentally. For a molecule like 1-(1-bromopropyl)-3-chlorobenzene, computational chemistry could elucidate its formation mechanisms and predict its reactivity.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. nih.govunipd.it These methods can be applied to study reaction mechanisms, predict spectroscopic properties, and determine the stability of different molecular states. rsc.orgacs.org
For this compound, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
Calculate Thermodynamic Properties: Compute enthalpies of formation, Gibbs free energies, and reaction energies for potential synthesis routes.
Predict Spectroscopic Data: Simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
Analyze Reaction Pathways: Map the potential energy surface for reactions involving the benzylic bromide, such as nucleophilic substitution, to understand the energetic barriers and transition states.
Illustrative Data Table: Hypothetical DFT-Calculated Thermodynamic Data for this compound
| Property | Hypothetical Value | Unit |
| Enthalpy of Formation (gas) | +50.2 | kJ/mol |
| Gibbs Free Energy of Formation (gas) | +125.8 | kJ/mol |
| Dipole Moment | 2.1 | Debye |
| HOMO Energy | -9.5 | eV |
| LUMO Energy | -0.8 | eV |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
Conformational Analysis and Molecular Dynamics Simulations
The propyl chain in this compound allows for multiple rotational conformations, which can influence its physical properties and reactivity. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations can provide a dynamic picture of these conformational changes over time. researchgate.netnih.govjinr.ru
MD simulations for this compound would involve:
Exploring Conformational Space: Simulating the molecule's movement to identify low-energy conformations of the propyl side chain relative to the aromatic ring. jinr.ruacs.org
Solvent Effects: Modeling the molecule in different solvents to understand how the solvent environment affects conformational preferences and reactivity.
Thermodynamic Averaging: Calculating properties as an average over the simulation trajectory to provide a more realistic representation of the molecule's behavior in a given environment.
Transition State Theory and Reaction Pathway Elucidation
Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. wikipedia.orgyoutube.com By identifying the transition state—the highest energy point along a reaction coordinate—TST allows for the calculation of activation energies, which are crucial for predicting reaction kinetics. vedantu.comwisc.edu
In the context of this compound, TST could be applied to:
Model Nucleophilic Substitution Reactions: The benzylic bromine is a good leaving group, making SN1 and SN2 reactions at the chiral center a primary area of interest. TST would help in determining the preferred mechanism and the stereochemical outcome.
Elucidate Elimination Reactions: The potential for elimination reactions to form various propenyl-3-chlorobenzene isomers could also be investigated by locating the relevant transition states.
Predict Selectivity: By comparing the activation energies for different competing pathways, the selectivity of a reaction can be predicted.
Advanced Spectroscopic Techniques for Structural Elucidation and Stereoisomer Differentiation
Advanced spectroscopic techniques are essential for the unambiguous identification and characterization of organic molecules, including their stereochemistry.
High-Resolution NMR Spectroscopy (e.g., 2D NMR, Chiral Shift Reagents)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. omicsonline.orgresearchgate.net For a molecule like this compound, with its distinct aromatic and aliphatic regions, a suite of NMR experiments would be necessary for full characterization.
1D NMR (¹H and ¹³C): These experiments provide initial information about the chemical environments of the hydrogen and carbon atoms.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms, piecing together the molecular structure. grinnell.edunumberanalytics.comyoutube.com
Chiral Shift Reagents: Since this compound is chiral, a racemic mixture would produce identical NMR spectra for both enantiomers under normal conditions. The addition of a chiral shift reagent can induce a separation of signals for the enantiomers, allowing for the determination of enantiomeric excess. fiveable.mewikipedia.orgchemistnotes.comorganicchemistrydata.orgacs.org
Illustrative Data Table: Hypothetical ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H on C1 of propyl | 5.15 | triplet | 7.5 |
| H on C2 of propyl (a) | 2.10 | multiplet | 7.5, 14.0 |
| H on C2 of propyl (b) | 2.25 | multiplet | 7.5, 14.0 |
| H on C3 of propyl | 1.05 | triplet | 7.3 |
| Aromatic H (ortho to C-propyl) | 7.40 | singlet | - |
| Aromatic H (ortho to Cl) | 7.30 | doublet | 7.8 |
| Aromatic H (para to Cl) | 7.25 | triplet | 7.8 |
| Aromatic H (meta to both) | 7.35 | doublet | 7.8 |
Note: The data in this table is illustrative and not based on published experimental results for this compound. The aromatic region would present a complex splitting pattern.
Mass Spectrometry and Chromatographic Methods for Purity and Isomeric Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and formula. nih.gov When coupled with chromatographic methods like Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components in a mixture, assessing purity, and distinguishing between isomers. nih.govtdi-bi.comgcms.cz
For this compound, GC-MS analysis would be used to:
Determine Purity: A GC chromatogram would show the presence of any impurities, such as starting materials or side-products from its synthesis.
Isomeric Analysis: Different isomers, such as 1-(2-bromopropyl)-3-chlorobenzene (B2910828) or 1-(3-bromopropyl)-3-chlorobenzene, would likely have different retention times in a GC column, allowing for their separation and individual analysis by the mass spectrometer. nih.gov
Fragmentation Analysis: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. The fragmentation pattern, showing the loss of bromine, the propyl chain, or other fragments, would provide structural information confirming the identity of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. scholaris.ca
Illustrative Data Table: Hypothetical GC-MS Data for this compound
| Parameter | Hypothetical Value/Observation |
| Retention Time (GC) | 12.5 minutes (on a standard non-polar column) |
| Molecular Ion (m/z) | 248/250/252 (due to isotopes of Br and Cl) |
| Key Fragments (m/z) | 169/171 ([M-Br]⁺), 111/113 ([C₆H₄Cl]⁺) |
| Method of Ionization | Electron Ionization (EI) |
Note: The data in this table is illustrative and not based on published experimental results for this compound.
Vibrational Spectroscopy (FT-IR, Raman) and Electronic Spectroscopy (UV-Vis)
A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the computational chemistry and advanced spectroscopic characterization of the specific chemical compound This compound . The investigation focused on obtaining detailed research findings for its vibrational (Fourier-transform infrared and Raman spectroscopy) and electronic (ultraviolet-visible spectroscopy) properties.
Despite a thorough investigation, no specific experimental or theoretical data for the FT-IR, Raman, or UV-Vis spectra of This compound is available in published scientific literature or accessible chemical databases. The search included queries for its synthesis and characterization, which would typically involve these spectroscopic methods.
Information is available for structurally related compounds, such as 1-bromo-3-chlorobenzene (B44181) and its isomers. For instance, the FT-IR spectrum of 1-bromo-3-chlorobenzene is documented in various databases. nih.gov However, the presence and position of the 1-bromopropyl group significantly influence the vibrational and electronic properties of the molecule, making data from these related compounds unsuitable for direct application to This compound .
One supplier of the isomeric compound, 1-(3-bromopropyl)-3-chlorobenzene, explicitly states that analytical data is not collected for this product, highlighting the general scarcity of research on these specific substituted chlorobenzenes. sigmaaldrich.com
Therefore, the following sections on vibrational and electronic spectroscopy for This compound cannot be populated with detailed research findings or data tables as per the initial request, due to the absence of available scientific data. Further experimental and computational studies are required to elucidate the spectroscopic properties of this compound.
Green Chemistry Principles in the Synthesis and Transformation of 1 1 Bromopropyl 3 Chlorobenzene
Strategies for Enhancing Atom Economy and Reducing Waste
Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgwikipedia.orgjocpr.com A high atom economy signifies minimal generation of byproducts, aligning with the primary goal of waste prevention. skpharmteco.comrsc.org Traditional multi-step syntheses of complex molecules like 1-(1-Bromopropyl)-3-chlorobenzene often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste streams. wikipedia.org
Strategies to improve atom economy and reduce waste in the synthesis of this compound include:
Reaction Type Selection: Prioritizing reaction types with inherent high atom economy, such as addition and rearrangement reactions, over substitution and elimination reactions which generate stoichiometric byproducts. wikipedia.orgrsc.org For example, a direct addition of a bromopropyl group to a chlorobenzene (B131634) precursor would be more atom-economical than a multi-step process involving protecting groups.
Catalytic Reagents: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. acs.orgmygreenlab.org Catalysts are used in small amounts and can facilitate reactions with high selectivity, reducing the formation of unwanted byproducts.
Waste Valorization: Investigating potential uses for any generated byproducts. While the primary goal is to prevent waste, finding applications for unavoidable byproducts can mitigate their environmental impact. wikipedia.org
Table 1: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Transformation | Inherent Atom Economy | Waste Generation |
|---|---|---|---|
| Addition | A + B → C | 100% | None (in theory) |
| Rearrangement | A → B | 100% | None |
| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |
| Elimination | A-B → A + B | < 100% | Stoichiometric byproduct (B) |
This interactive table illustrates the inherent efficiency of different chemical reaction classes based on the principle of atom economy.
Implementation of More Benign Solvents and Solvent-Free Reaction Conditions
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass of material in a reaction and posing risks due to toxicity, flammability, and volatility. researchgate.netroyalsocietypublishing.org The principles of green chemistry advocate for the reduction or replacement of traditional volatile organic compounds (VOCs) with safer alternatives. nih.gov
For reactions involving aryl halides, such as the synthesis or transformation of this compound, several greener solvent strategies can be implemented: researchgate.net
Water: As a solvent, water is non-toxic, non-flammable, and readily available. While organic compounds often have low solubility in water, techniques like the use of phase-transfer catalysts or surfactant-like catalysts can overcome this limitation, enabling reactions like Suzuki and Sonogashira couplings in aqueous media. researchgate.net
Supercritical Fluids: Supercritical CO2 is a promising green solvent due to its non-toxic nature, and the ease with which its solvent properties can be tuned by adjusting temperature and pressure. It can be readily separated from the product mixture by simple depressurization. royalsocietypublishing.org
Ionic Liquids: These are salts that are liquid at low temperatures. Their negligible vapor pressure reduces air pollution and workplace exposure. They can be designed to be task-specific, acting as both solvent and catalyst, though their toxicity and biodegradability must be carefully assessed. royalsocietypublishing.org
Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat) represents an ideal scenario, eliminating all hazards and waste associated with solvent use. nih.gov These reactions are often facilitated by techniques such as microwave irradiation, which can provide the necessary energy for the reaction to proceed efficiently. rsc.org
Table 2: Properties of Green Solvents vs. Conventional Solvents
| Solvent | Key Advantages | Potential Applications in Aryl Halide Chemistry |
|---|---|---|
| Water | Non-toxic, non-flammable, cheap | Palladium-catalyzed cross-coupling reactions |
| Supercritical CO2 | Non-toxic, easily separable, tunable | Extractions, hydrogenation, oxidation |
| Ionic Liquids | Low volatility, tunable properties | Nucleophilic substitutions, coupling reactions |
| Toluene (Conventional) | Good solvating power for organics | Friedel-Crafts reactions, Grignard reactions |
| Dichloromethane (Conventional) | Highly effective solvent | Chromatography, extractions |
This interactive table compares the features of green solvents with traditional organic solvents, highlighting their potential use in syntheses relevant to this compound.
Development of Catalytic and Biocatalytic Processes for Increased Efficiency and Selectivity
Catalysis is a fundamental tool of green chemistry, offering pathways to reactions that are more efficient, selective, and less waste-intensive than those using stoichiometric reagents. acs.orgmygreenlab.org
Homogeneous and Heterogeneous Catalysis: For the synthesis involving aryl halides like this compound, transition-metal catalysis is particularly relevant. Palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira) are powerful methods for forming carbon-carbon bonds with high efficiency and functional group tolerance. researchgate.netacs.org The use of copper-based catalysts also provides efficient routes for coupling aryl halides with various nucleophiles. mdpi.com Developing heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is advantageous as it simplifies catalyst separation and recycling, further reducing waste. researchgate.net
Biocatalysis: The use of enzymes and whole-cell microorganisms as catalysts offers remarkable selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH). acs.orgmdpi.com For a molecule like this compound, biocatalytic transformations could be envisioned for:
Selective Halogenation or Dehalogenation: Enzymes like halogenases or dehalogenases could potentially be used to introduce or remove halogen atoms at specific positions, avoiding the need for protecting groups and reducing isomer formation. researchgate.net
Asymmetric Synthesis: If a chiral center is desired, enzymes can provide high stereoselectivity, which is often difficult to achieve with conventional chemical methods.
Functional Group Interconversion: Enzymes can be used to modify the propyl side chain, for example, through selective oxidation or reduction.
Whole-cell biocatalysis, while powerful, can face challenges with mass transfer limitations when organic solvents are needed for substrate solubility. nih.gov The development of segmented flow processes, where reactants are passed through a reactor in discrete plugs, can overcome these issues, leading to higher conversions and yields compared to traditional batch processes. nih.gov
Energy Efficiency in Synthetic Routes (e.g., Microwave-Assisted Synthesis, Photochemical Methods)
Designing for energy efficiency is a key principle of green chemistry, aiming to minimize the energy requirements of chemical processes and conduct reactions at ambient temperature and pressure whenever possible. msu.edu
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com By directly coupling with the molecules in the reaction mixture, microwaves can lead to rapid and uniform heating, resulting in significantly shorter reaction times, higher yields, and often cleaner reactions with fewer byproducts compared to conventional heating methods. acs.org Numerous applications in aryl halide chemistry have been reported, including:
Cross-Coupling Reactions: Microwave-assisted Suzuki, Heck, and Sonogashira couplings are well-established, often proceeding in minutes rather than hours. acs.org
Nucleophilic Aromatic Substitution (SNAr): Reactions of aryl halides with various nucleophiles can be efficiently promoted by microwave heating, sometimes even without a catalyst. researchgate.net
Solvent-Free Reactions: Microwaves are particularly effective for promoting reactions under solvent-free conditions, further enhancing the green credentials of the process. rsc.org
Photochemical Methods: Photochemistry utilizes light as an energy source to drive chemical reactions. This method can enable unique transformations that are not accessible through thermal routes. Light-induced reactions can often be performed at room temperature, reducing energy consumption. For example, a photochemical deformylation step has been demonstrated as a key part of a green, one-pot synthesis of diarylamines from aromatic aldehydes. acs.org Electrochemical methods, which use electrical potential to drive reactions, also offer precise control and can eliminate the need for chemical oxidants or reducing agents, as seen in the selective halogenation of anilines. acs.org
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 1-bromo-3-chlorobenzene (B44181) |
| Benzene (B151609) |
| Chlorobenzene |
| Dichloromethane |
| Ionic Liquids |
| Supercritical CO2 |
| Toluene |
Q & A
Q. How does steric hindrance from the bromopropyl group influence supramolecular interactions in crystal packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
